molecular formula C21H21N5O5S B2515714 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898442-29-0

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2515714
CAS No.: 898442-29-0
M. Wt: 455.49
InChI Key: VMJRPDWSVRCKFM-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a nitro group, and a morpholinopyridazinyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Sulfonation: Addition of the sulfonamide group.

    Coupling Reaction: Formation of the bond between the benzene ring and the morpholinopyridazinyl moiety.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and nitric acid for nitration. The coupling reaction often involves catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The nitro group may undergo bioreduction, generating reactive intermediates that can damage cellular components. The morpholinopyridazinyl moiety may interact with receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-(6-piperidinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
  • 2-methyl-N-(4-(6-morpholinopyrimidin-3-yl)phenyl)-5-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide exhibits unique properties due to the presence of the morpholinopyridazinyl moiety. This structural feature enhances its binding affinity to certain biological targets and improves its solubility and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S/c1-15-2-7-18(26(27)28)14-20(15)32(29,30)24-17-5-3-16(4-6-17)19-8-9-21(23-22-19)25-10-12-31-13-11-25/h2-9,14,24H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJRPDWSVRCKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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